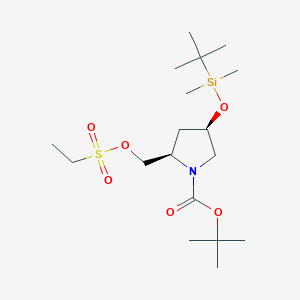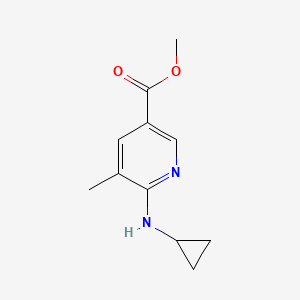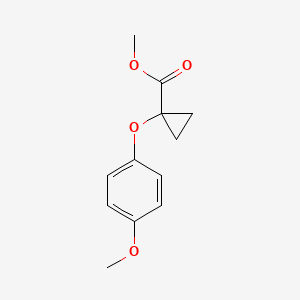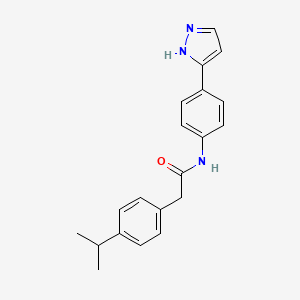
tert-Butyl (2R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the tert-butyldimethylsilyl (TBS) group: This is usually done using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether and sulfonyl groups.
Reduction: Reduction reactions can target the carbonyl functionalities if present.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-Butyl (2R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate is used as a building block for more complex molecules. Its functional groups allow for further chemical modifications.
Biology and Medicine
The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators. Its stability and reactivity are advantageous in biological systems.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity patterns are exploited in the production of high-value products.
Mécanisme D'action
The mechanism of action of tert-Butyl (2R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved are determined by the specific functional groups and their interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2R,4R)-4-hydroxy-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl (2R,4R)-4-((trimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
The presence of the tert-butyldimethylsilyl group in tert-Butyl (2R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate imparts unique steric and electronic properties, making it distinct from similar compounds. This affects its reactivity and interactions in both chemical and biological contexts.
Propriétés
Formule moléculaire |
C18H37NO6SSi |
|---|---|
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
tert-butyl (2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-(ethylsulfonyloxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H37NO6SSi/c1-10-26(21,22)23-13-14-11-15(25-27(8,9)18(5,6)7)12-19(14)16(20)24-17(2,3)4/h14-15H,10-13H2,1-9H3/t14-,15-/m1/s1 |
Clé InChI |
FJDJBUUZMUCDHM-HUUCEWRRSA-N |
SMILES isomérique |
CCS(=O)(=O)OC[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CCS(=O)(=O)OCC1CC(CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-(3-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12995072.png)




![2-[1-(4-Methoxy-phenyl)-3-oxo-3-phenyl-propyl]-malononitrile](/img/structure/B12995094.png)


![2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12995111.png)
